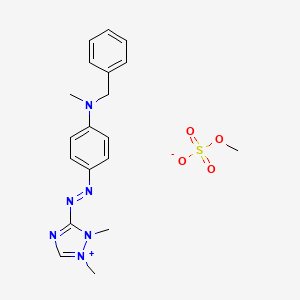
2-Naphthalenesulfonic acid, 8-nitro-, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonic acid, 8-nitro-, potassium salt is an organic compound that belongs to the class of naphthalene sulfonates. These compounds are characterized by a naphthalene moiety that carries a sulfonic acid group at the 2-position and a nitro group at the 8-position. The potassium salt form enhances its solubility in water, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 8-nitro-, potassium salt typically involves the nitration of 2-Naphthalenesulfonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the 8-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the sulfonation of naphthalene followed by nitration. The final product is then neutralized with potassium hydroxide to form the potassium salt .
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenesulfonic acid, 8-nitro-, potassium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonic acid group can participate in substitution reactions, often leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like platinum or palladium.
Substitution: Reagents such as amines and alcohols are used under acidic or basic conditions to facilitate the substitution reactions.
Major Products
Reduction: The major product is 2-Naphthalenesulfonic acid, 8-amino-, potassium salt.
Substitution: Products include various sulfonamide derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenesulfonic acid, 8-nitro-, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 2-Naphthalenesulfonic acid, 8-nitro-, potassium salt involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The sulfonic acid group enhances its solubility and facilitates its interaction with aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenesulfonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
8-Amino-2-naphthalenesulfonic acid: Contains an amino group instead of a nitro group, leading to different reactivity and applications
Uniqueness
2-Naphthalenesulfonic acid, 8-nitro-, potassium salt is unique due to the presence of both the nitro and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring both high solubility and specific reactivity .
Eigenschaften
CAS-Nummer |
79771-32-7 |
|---|---|
Molekularformel |
C10H6KNO5S |
Molekulargewicht |
291.32 g/mol |
IUPAC-Name |
potassium;8-nitronaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H7NO5S.K/c12-11(13)10-3-1-2-7-4-5-8(6-9(7)10)17(14,15)16;/h1-6H,(H,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
WHKMTWNSIJPCIC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)[O-])C(=C1)[N+](=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[Bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate](/img/structure/B15183572.png)


